![molecular formula C10H10ClN3S2 B462551 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine CAS No. 299934-12-6](/img/structure/B462551.png)

5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

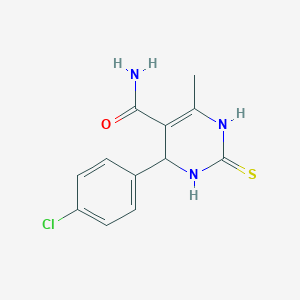

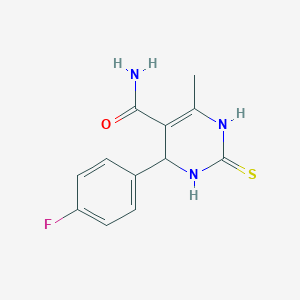

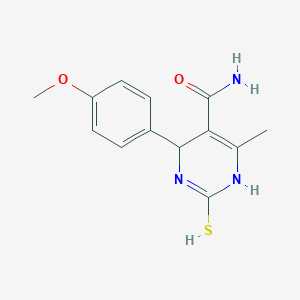

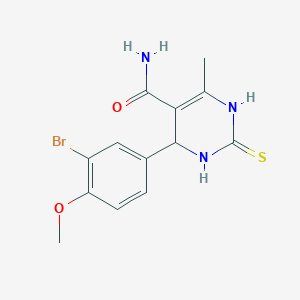

The compound “5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine” is a chemical compound with the linear formula C9H8ClN3S2 . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .

Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final product .Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of 5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine , but it appears that specific information detailing six to eight unique applications is not readily available in the search results. The available literature mainly discusses the synthesis and potential bioactivities of related compounds .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds containing a thiadiazole ring are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Mode of Action

The presence of a thiadiazole ring and a sulfanyl group could suggest potential interactions with biological targets through hydrogen bonding, ionic interactions, or other types of chemical bonding .

Pharmacokinetics

The presence of a chlorobenzyl group could potentially influence its lipophilicity and therefore its absorption and distribution .

Result of Action

Given the biological activities associated with thiadiazole derivatives, it could potentially have antimicrobial, anti-inflammatory, or anticancer effects .

Propiedades

IUPAC Name |

5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S2/c11-8-3-1-7(2-4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAFAOOUMDSKCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCC2=NN=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B462470.png)

![3-butyl-10-(2,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462483.png)

![3-(3-Chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B462509.png)

![[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B462515.png)

![4-[1-(4-chlorobenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B462658.png)

![2-[(1-cyclohexyltetrazol-5-yl)sulfanylmethyl]-1H-benzimidazole](/img/structure/B462659.png)

![5-(4-bromophenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B462693.png)

![5-(4-bromophenyl)-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B462695.png)

![methyl 3-[5-[(3,5-dimethyl-1H-pyrazol-4-yl)iminomethyl]furan-2-yl]benzoate](/img/structure/B462708.png)